molecular formula C9H6N2OS B2574576 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde CAS No. 184679-13-8

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde

Cat. No.: B2574576
CAS No.: 184679-13-8
M. Wt: 190.22
InChI Key: UTFHURULTRKXDB-UHFFFAOYSA-N
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Description

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction . Another approach includes the use of magnesium oxide nanoparticles as a catalyst to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in microbial growth, leading to antimicrobial effects. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-Yl)-1,3-Thiazole-4-Carbaldehyde
  • 2-(Pyridin-4-Yl)-1,3-Thiazole-4-Carbaldehyde
  • 2-(Pyridin-3-Yl)-1,3-Thiazole-5-Carbaldehyde

Uniqueness

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The position of the pyridine ring and the aldehyde group plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHURULTRKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing the product from Example 19A (20 g, 85.5 mmol) in dichloromethane (340 mL) was treated dropwise with DIBAL (86 mL, 1 M in dichloromethane) at −78° C., stirred at −78° C. for 2 hours, treated with DIBAL (43 mL, 1 M in dichloromethane), stirred at −78° C. for 1 hour, treated with methanol (20 mL) at −78° C., warmed to 25° C., treated with dichloromethane (250 mL), saturated aqueous sodium potassium tartrate (350 mL), and pH 7 buffer (300 mL), stirred vigorously with a mechanical stirrer for 16 hours, and filtered through celite®. The aqueous phase was washed with chloroform, and the combined organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel eluting 0-4% methanol/chloroform to give the title compound (11.61 g, 71% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
71%

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